molecular formula C10H22O B1617499 2-Ethyloctan-1-ol CAS No. 20592-10-3

2-Ethyloctan-1-ol

Cat. No. B1617499
Key on ui cas rn: 20592-10-3
M. Wt: 158.28 g/mol
InChI Key: HTRVTKUOKQWGMO-UHFFFAOYSA-N
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Patent
US05137653

Procedure details

Instead of (-)-2-ethyl-1-octanol in Example 8, 5.07 g (25.3 mmol) of (-)-2-propyl-1-decanol was used and then oxidized with potassium permanganate under the same acidic state of sulfuric acid as in Example 6 to obtain 2-propyl decanoic acid. 2.19 g (10.2 mmol) of this compound was reacted with 1.75 g (14.7 mmol) of thionyl chloride under the same conditions as in Example 8 to obtain 2.39 g of a light brown liquid of (+)-2-propyldecanoic acid chloride having a specific rotation [α]25 of +1.63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C(CCCCCC)C[OH:5])C.[CH2:12]([CH:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:16][OH:17])[CH2:13][CH3:14].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(=O)(O)O>>[CH2:12]([CH:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:16]([OH:5])=[O:17])[CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCCCC
Step Two
Name
Quantity
5.07 g
Type
reactant
Smiles
C(CC)C(CO)CCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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